2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide
Overview
Description
DDD85646 is a moderately bioavailable pyrazole sulphonamide inhibitor of T. brucei N-myristoyltransferase (TbNMT) with an apparent Ki value of 1.44 nM. T. brucei is the parasite responsible for human African trypanosomiasis (HAT), also known as African sleeping sickness, and is transmitted through the tsetse fly. DDD85646 administration in mice (12.5 mg/kg for four days) ameliorated T. brucei in an acute mouse model of HAT. It less potently inhibits growth of T. cruzi (EC50 = 6.9 µM).
DDD85646 is a T. brucei N-myristoyltransferase (TbNMT) with an apparent Ki value of 1.44 nM. DDD85646 has potent activity against the enzyme (IC = 2 nM) and T. brucei (EC = 2 nM) in culture. DDD85646 has good oral pharmacokinetics and cures rodent models of peripheral HAT infection. DDD85646 provides an excellent tool for validation of T. brucei NMT as a drug target for HAT as well as a valuable lead for further optimization.
Scientific Research Applications
Antimicrobial Activity : Some derivatives of benzenesulfonamide, closely related to the compound , have shown significant antimicrobial activity. For instance, certain triazine-2-ylamino benzenesulfonamide derivatives exhibited notable antimicrobial activity against various microbial strains (Desai, Makwana, & Senta, 2016).
Carbonic Anhydrase Inhibition : Ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, which are structurally related to the compound, have been investigated as inhibitors of human carbonic anhydrase isoforms. These isoforms are involved in diseases such as glaucoma, epilepsy, obesity, and cancer. Some of these compounds demonstrated potent inhibition, especially against the tumor-associated isoform hCA IX (Lolak, Akocak, Bua, & Supuran, 2019).
Treatment of Metabolic Syndrome : N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized for the treatment of metabolic syndrome, a disorder associated with increased risk of cardiovascular disease and type 2 diabetes mellitus. These derivatives offer a potential alternative remedy for insulin resistance (Deka et al., 2013).
Antitumor Activity : Some benzenesulfonamides have been investigated for their potential in antitumor activity. For instance, compounds incorporating indeno[1,2-c]pyrazol moieties showed interesting cytotoxic activities, suggesting their importance for further anti-tumor studies (Gul et al., 2016).
Adenosine Receptor Antagonism : Certain benzenesulfonamide derivatives have been identified as potent antagonists of the A2B adenosine receptor, demonstrating high affinity and selectivity. This is significant for pharmacological applications (Esteve et al., 2006).
Herbicide Activity : The compound has also been studied in the context of herbicide applications. Research on chlorsulfuron, a compound with a similar benzenesulfonamide group, showed its effectiveness in controlling Canada thistle, a common weed (Hall, Bestman, Devine, & Vanden Born, 1985).
properties
IUPAC Name |
2,6-dichloro-4-(2-piperazin-1-ylpyridin-4-yl)-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24Cl2N6O2S/c1-13-20(14(2)28(3)26-13)27-32(30,31)21-17(22)10-16(11-18(21)23)15-4-5-25-19(12-15)29-8-6-24-7-9-29/h4-5,10-12,24,27H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMBSZPZJLPTFMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NS(=O)(=O)C2=C(C=C(C=C2Cl)C3=CC(=NC=C3)N4CCNCC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl2N6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701347812 | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichloro-4-(2-Piperazin-1-Ylpyridin-4-Yl)-N-(1,3,5-Trimethyl-1h-Pyrazol-4-Yl)benzenesulfonamide | |
CAS RN |
1215010-55-1 | |
Record name | DDD-85646 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215010551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichloro-4-(2-(1-piperazinyl)-4-pyridinyl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701347812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DDD-85646 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DTX5CVK89G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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